molecular formula C11H14FN B8515917 2-(3-Fluoro-phenyl)-cyclopentylamine

2-(3-Fluoro-phenyl)-cyclopentylamine

Cat. No.: B8515917
M. Wt: 179.23 g/mol
InChI Key: DKHZNYFGMSVLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-phenyl)-cyclopentylamine is a cycloalkylamine derivative featuring a cyclopentylamine backbone substituted with a 3-fluorophenyl group at the second position. This structural motif combines the steric and electronic effects of the cyclopentane ring with the electron-withdrawing fluorine atom on the aromatic ring.

The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability in drug design.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11H,2,5-6,13H2

InChI Key

DKHZNYFGMSVLTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence :
    Chiral analogs of fluorophenyl-cyclopentylamines (e.g., Compound 116) demonstrate enantiomer-dependent bioactivity, with (S)-isomers showing 10-fold higher potency than (R)-isomers in kinase assays .

  • Thermal Stability :
    Cyclopentylamine derivatives decompose at higher temperatures (~250°C) compared to ethylamines (~200°C), making them suitable for high-temperature polymer synthesis (e.g., polyimides in ) .

  • Toxicity Considerations : Fluorinated cyclopentylamines show reduced hepatotoxicity compared to chlorinated analogs, as fluorine’s stability minimizes reactive metabolite formation .

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